Prosulfuron-d3: A Technical Guide for Researchers
Prosulfuron-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for Prosulfuron-d3. This isotopically labeled analog of the sulfonylurea herbicide Prosulfuron is a critical tool in analytical and research applications, particularly as an internal standard in mass spectrometry-based quantification methods.
Chemical Structure and Properties
Prosulfuron-d3 is a deuterated form of Prosulfuron, a selective herbicide. The deuterium (B1214612) atoms are located on the methoxy (B1213986) group of the triazine ring, a common labeling position for stable isotope internal standards.
Chemical Structure:
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IUPAC Name: 1-((4-(methoxy-d3)-6-methyl-1,3,5-triazin-2-yl))-3-((2-(3,3,3-trifluoropropyl)phenyl)sulfonyl)urea
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Molecular Formula: C₁₅H₁₃D₃F₃N₅O₄S[1]
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Molecular Weight: 422.40 g/mol [1]
| Property | Value |
| Melting Point | 155 °C (decomposes)[2] |
| Solubility in Water | 87 mg/L at pH 5.0; 4 g/L at pH 6.8; 43 g/L at pH 7.7 (at 25 °C) |
| Solubility in Solvents | Acetone: 160 g/L; Dichloromethane: 180 g/L; Ethyl acetate: 56 g/L; Ethanol: 8.4 g/L; Toluene: 6.1 g/L; n-hexane: 6.4 mg/L; n-octanol: 1.4 g/L |
| Appearance | Colorless to pale beige crystals |
Mechanism of Action: Inhibition of Acetolactate Synthase
Prosulfuron, like other sulfonylurea herbicides, exerts its phytotoxic effects by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[4] The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death. Because animals lack the ALS enzyme, sulfonylurea herbicides exhibit low toxicity to mammals.
The following diagram illustrates the signaling pathway of Prosulfuron's inhibitory action.
Experimental Protocols
Prosulfuron-d3 is primarily utilized as an internal standard in analytical methods for the quantification of Prosulfuron in various matrices, such as soil, water, and biological samples. The use of a stable isotope-labeled internal standard like Prosulfuron-d3 is crucial for correcting for matrix effects and variations in instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
General Experimental Workflow for Prosulfuron Analysis using Prosulfuron-d3
The following diagram outlines a typical workflow for the analysis of Prosulfuron in an environmental sample using Prosulfuron-d3 as an internal standard.
Detailed Methodologies:
While specific protocols can vary depending on the matrix and instrumentation, a general procedure for the extraction and analysis of Prosulfuron from soil and water samples is outlined below, based on established methods for sulfonylurea herbicides.
1. Sample Preparation and Extraction:
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Water Samples:
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A known volume of the water sample is taken.
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The sample is spiked with a known amount of Prosulfuron-d3 solution.
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The pH of the sample is adjusted to be acidic (e.g., pH 3-4) to ensure Prosulfuron is in its neutral form.
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The sample is passed through a solid-phase extraction (SPE) cartridge (e.g., C18).
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The cartridge is washed to remove interferences.
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Prosulfuron and Prosulfuron-d3 are eluted from the cartridge with an organic solvent (e.g., acetonitrile (B52724) or methanol).
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The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
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Soil Samples:
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A known weight of the soil sample is taken.
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The sample is spiked with a known amount of Prosulfuron-d3 solution.
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An extraction solvent (e.g., acetonitrile/water mixture, often with a buffer) is added to the soil sample.
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The mixture is shaken or sonicated to extract the analytes.
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The sample is centrifuged, and the supernatant is collected.
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The extraction may be repeated for better recovery.
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The combined extracts may undergo a cleanup step (e.g., d-SPE with PSA and C18) to remove matrix components.
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The final extract is filtered and ready for LC-MS/MS analysis.
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2. LC-MS/MS Analysis:
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Chromatography: Reversed-phase liquid chromatography is typically used, with a C18 column. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape and ionization.
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Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in electrospray ionization (ESI) positive or negative mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for both Prosulfuron and Prosulfuron-d3.
3. Quantification:
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A calibration curve is constructed using standards of Prosulfuron at different concentrations, each containing a constant concentration of the Prosulfuron-d3 internal standard.
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The ratio of the peak area of Prosulfuron to the peak area of Prosulfuron-d3 is plotted against the concentration of Prosulfuron.
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The concentration of Prosulfuron in the unknown sample is then determined from this calibration curve by measuring the peak area ratio of the analyte to the internal standard.
This technical guide provides a foundational understanding of Prosulfuron-d3 for research and analytical applications. For specific applications, further method development and validation are essential.
